molecular formula C21H21F2NO3S B2594160 1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 1923126-83-3

1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No.: B2594160
CAS No.: 1923126-83-3
M. Wt: 405.46
InChI Key: NGGIJMYTRCGSJP-UHFFFAOYSA-N
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Description

1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the butyl group, the sulfonyl group, and the difluoro substituents. Common reagents used in these reactions include butyl bromide, 3,5-dimethylbenzenesulfonyl chloride, and fluorinating agents. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or difluoro groups are replaced by other functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxide: Used in various oxidation reactions.

    Fluoroquinolones: A class of antibiotics with broad-spectrum activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO3S/c1-4-5-6-24-12-20(21(25)16-10-17(22)18(23)11-19(16)24)28(26,27)15-8-13(2)7-14(3)9-15/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGIJMYTRCGSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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